Cas no 453557-64-7 (Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)

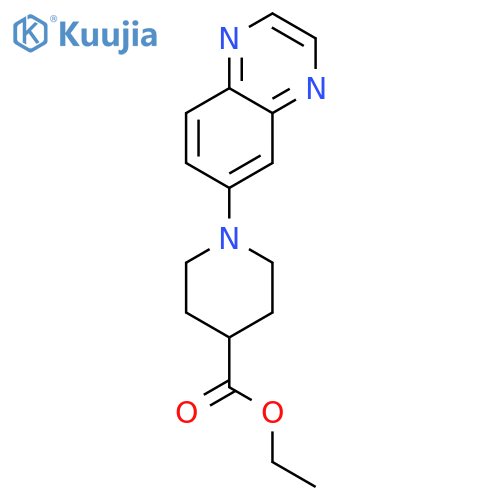

453557-64-7 structure

商品名:Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate

CAS番号:453557-64-7

MF:C16H19N3O2

メガワット:285.340963602066

MDL:MFCD03425801

CID:3143069

PubChem ID:2764187

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate

- MFCD03425801

- 453557-64-7

- ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate

- Ethyl 1-(6-quinoxalinyl)-4-piperidine carboxylate

- AKOS005070871

- 6T-0323

- ethyl1-(quinoxalin-6-yl)piperidine-4-carboxylate

- CS-0327249

- ethyl 1-quinoxalin-6-ylpiperidine-4-carboxylate

-

- MDL: MFCD03425801

- インチ: InChI=1S/C16H19N3O2/c1-2-21-16(20)12-5-9-19(10-6-12)13-3-4-14-15(11-13)18-8-7-17-14/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3

- InChIKey: KOVORMCNOSZKJB-UHFFFAOYSA-N

- ほほえんだ: O=C(C1CCN(C2=CC=C3N=CC=NC3=C2)CC1)OCC

計算された属性

- せいみつぶんしりょう: 285.147726857Da

- どういたいしつりょう: 285.147726857Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 355

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 55.3Ų

じっけんとくせい

- ゆうかいてん: 69-71°C

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate セキュリティ情報

- 危険レベル:IRRITANT

- ちょぞうじょうけん:Sealed in dry,2-8°C

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E029380-50mg |

Ethyl 1-(6-Quinoxalinyl)-4-piperidinecarboxylate |

453557-64-7 | 50mg |

$ 195.00 | 2022-04-28 | ||

| Matrix Scientific | 045128-500mg |

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate, >95% |

453557-64-7 | >95% | 500mg |

$486.00 | 2023-09-11 | |

| Chemenu | CM222488-1g |

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate |

453557-64-7 | 95% | 1g |

$352 | 2021-08-04 | |

| abcr | AB158049-500 mg |

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate; . |

453557-64-7 | 500 mg |

€397.80 | 2023-07-20 | ||

| abcr | AB158049-1 g |

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate; . |

453557-64-7 | 1 g |

€587.80 | 2023-07-20 | ||

| A2B Chem LLC | AI73694-5mg |

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate |

453557-64-7 | >95% | 5mg |

$214.00 | 2024-04-20 | |

| Crysdot LLC | CD11121867-1g |

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate |

453557-64-7 | 95+% | 1g |

$373 | 2024-07-17 | |

| Apollo Scientific | OR33032-500mg |

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate |

453557-64-7 | 95% | 500mg |

£301.00 | 2025-02-20 | |

| Chemenu | CM222488-1g |

Ethyl 1-(quinoxalin-6-yl)piperidine-4-carboxylate |

453557-64-7 | 95% | 1g |

$452 | 2024-07-16 | |

| TRC | E029380-100mg |

Ethyl 1-(6-Quinoxalinyl)-4-piperidinecarboxylate |

453557-64-7 | 100mg |

$ 315.00 | 2022-04-28 |

Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate 関連文献

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124

-

Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035

453557-64-7 (Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate) 関連製品

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 55290-64-7(Dimethipin)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:453557-64-7)Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate

清らかである:99%

はかる:1g

価格 ($):339.0